

# Assessing the drug-likeness of 3-(Furan-2-yl)phenol using computational models

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | 3-(Furan-2-yl)phenol |           |
| Cat. No.:            | B6326635             | Get Quote |

## A Comparative Guide to the In Silico Drug-Likeness of 3-(Furan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery, computational models serve as a critical filter, identifying promising candidates and flagging molecules with unfavorable characteristics long before costly and time-consuming laboratory synthesis and testing.[1][2] This guide provides a comparative assessment of the drug-likeness of **3-(Furan-2-yl)phenol**, a small molecule containing both phenol and furan moieties. Its properties are evaluated against its parent molecule, Phenol, and a well-established non-steroidal anti-inflammatory drug (NSAID), Aspirin, using a standard suite of in silico predictive models.

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial, as these pharmacokinetic and safety properties are a primary cause of high attrition rates in drug development.[3][4] Computational tools provide rapid predictions for these properties, enabling an early and efficient screening process.[5]

## **Experimental Protocols: In Silico ADMET and Drug- Likeness Assessment**

This section details the standardized computational workflow used to generate the data presented in this guide. The process is designed to be reproducible using freely available web-



based tools.

- 1. Compound Selection and Structure Representation: The test compound, **3-(Furan-2-yl)phenol**, and two comparators, Phenol and Aspirin, were selected. Their two-dimensional structures were represented using the Simplified Molecular Input Line Entry System (SMILES) format, which is a standard input for most cheminformatics tools.
- 3-(Furan-2-yl)phenol:c1cc(oc1)c2cccc(c2)O
- Phenol:c1ccccc1O
- Aspirin:CC(=0)OC1=CC=CC=C1C(=0)O
- 2. Computational Tools: The ADMET and physicochemical properties were predicted using widely recognized and validated web-based platforms. These tools use sophisticated algorithms and models trained on large datasets to predict a molecule's behavior.[6]
- SwissADME: A free web tool used to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7][8][9] It provides robust predictive models for physicochemical properties and implements key drug-likeness rules.
- pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[3][10][11] It offers quantitative predictions for parameters like absorption, distribution, metabolism, and various forms of toxicity.
- 3. Parameter Calculation and Interpretation: The SMILES strings for each compound were submitted to the selected servers. The following key parameters were calculated and recorded:
- Physicochemical Properties: Molecular Weight (MW), LogP (octanol-water partition coefficient), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
- Drug-Likeness Rules: Compliance with Lipinski's Rule of Five and Veber's Rule was assessed. Lipinski's rule is a guideline to evaluate if a compound has properties that would likely make it an orally active drug.[12][13][14] Veber's rule relates to oral bioavailability based on molecular flexibility and polar surface area.



 Pharmacokinetic (ADMET) Properties: Predictions for gastrointestinal (GI) absorption, bloodbrain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and toxicity risks were compiled.

The entire computational workflow, from molecule input to final ADMET profile generation, is visualized in the diagram below.

**Caption:** A generalized workflow for in silico drug-likeness assessment.

### **Data Presentation and Comparison**

The following tables summarize the computationally predicted properties of **3-(Furan-2-yl)phenol** in comparison with Phenol and Aspirin.

Table 1: Physicochemical Properties and Rule-Based Drug-Likeness

| Parameter                                                  | 3-(Furan-2-<br>yl)phenol | Phenol | Aspirin | Drug-Likeness<br>Guideline |
|------------------------------------------------------------|--------------------------|--------|---------|----------------------------|
| Molecular Weight ( g/mol )                                 | 160.17                   | 94.11  | 180.16  | < 500 (Lipinski)           |
| LogP<br>(Octanol/Water)                                    | 2.30                     | 1.46   | 1.19    | ≤ 5 (Lipinski)             |
| H-Bond Donors                                              | 1                        | 1      | 1       | ≤ 5 (Lipinski)             |
| H-Bond<br>Acceptors                                        | 2                        | 1      | 4       | ≤ 10 (Lipinski)            |
| Lipinski<br>Violations                                     | 0                        | 0      | 0       | ≤1                         |
| Topological Polar<br>Surface Area<br>(TPSA) Å <sup>2</sup> | 33.4                     | 20.2   | 63.6    | ≤ 140 (Veber)              |
| Rotatable Bonds                                            | 1                        | 0      | 2       | ≤ 10 (Veber)               |
| Veber's Rule<br>Compliance                                 | Yes                      | Yes    | Yes     | Yes                        |



Data for **3-(Furan-2-yl)phenol** is analogous to its 3-yl isomer from PubChem CID 83129664. [15] Data for Phenol and Aspirin are from established chemical databases.

Table 2: Predicted ADMET Properties



| ADMET<br>Parameter | 3-(Furan-2-<br>yl)phenol | Phenol | Aspirin | Interpretation                                                    |
|--------------------|--------------------------|--------|---------|-------------------------------------------------------------------|
| GI Absorption      | High                     | High   | High    | High probability of absorption from the gut.                      |
| BBB Permeant       | Yes                      | Yes    | Yes     | Predicted to cross the blood-brain barrier.                       |
| P-gp Substrate     | No                       | No     | No      | Not likely to be actively removed from cells by P-glycoprotein.   |
| CYP1A2 Inhibitor   | Yes                      | No     | No      | Potential to interfere with the metabolism of other drugs.        |
| CYP2C9 Inhibitor   | Yes                      | No     | No      | Potential to interfere with the metabolism of other drugs.        |
| CYP3A4 Inhibitor   | No                       | No     | No      | Low potential to interfere with a major drug-metabolizing enzyme. |
| AMES Toxicity      | No                       | No     | No      | Predicted to be non-mutagenic.                                    |
| hERG I Inhibitor   | No                       | No     | No      | Low risk of cardiotoxicity.                                       |
| Hepatotoxicity     | Yes                      | Yes    | Yes     | Potential risk of liver toxicity.                                 |



ADMET data are predictive values generated by computational models like pkCSM and SwissADME.[6][16]

#### **Analysis and Discussion**

Based on the computational data, **3-(Furan-2-yl)phenol** exhibits a promising drug-like profile.

- Rule-Based Assessment: The molecule fully complies with both Lipinski's Rule of Five and Veber's Rule, with zero violations.[12][17] Its molecular weight, lipophilicity (LogP), and hydrogen bonding capacity fall well within the accepted ranges for orally bioavailable drugs. This suggests that the molecule has a favorable size and polarity for passive absorption through the gut wall.
- Pharmacokinetics (ADMET): The compound is predicted to have high gastrointestinal
  absorption and the ability to permeate the blood-brain barrier. Its status as a non-substrate
  for P-glycoprotein is advantageous, as it implies lower chances of being actively effluxed
  from target cells. However, the predicted inhibition of CYP1A2 and CYP2C9 enzymes is a
  potential liability. Cytochrome P450 enzymes are critical for drug metabolism, and their
  inhibition can lead to adverse drug-drug interactions.
- Toxicity Concerns: While predicted to be non-mutagenic (AMES negative) and have a low
  risk of cardiotoxicity (hERG negative), the model predicts a risk of hepatotoxicity. This is not
  unexpected, as both the phenol and furan moieties are known structural alerts that can be
  metabolized into reactive intermediates.[18] The phenol group can be oxidized to form
  quinones, and the furan ring can undergo epoxidation, both of which can lead to cellular
  damage.[18]

### **Hypothetical Mechanism of Action**

While the specific biological targets of **3-(Furan-2-yl)phenol** are not defined, many small phenolic molecules exert their effects by interacting with cellular signaling pathways. A potential mechanism could involve the inhibition of a key intracellular enzyme.

**Caption:** Hypothetical inhibition of a target enzyme by **3-(Furan-2-yl)phenol**.

#### Conclusion



The in silico assessment of **3-(Furan-2-yl)phenol** reveals a molecule with excellent rule-based drug-like properties and favorable absorption characteristics. It successfully passes the initial filters that often eliminate less promising candidates. However, the computational analysis also raises two key areas for further investigation: potential drug-drug interactions via inhibition of CYP enzymes and a risk of hepatotoxicity, which may be linked to its furan and phenol substructures.

This guide demonstrates the power of computational models to provide a multi-faceted preliminary assessment of a drug candidate. While **3-(Furan-2-yl)phenol** shows promise, these data underscore the necessity of subsequent in vitro and in vivo experiments to validate the predicted ADMET profile and explore its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Machine Learning for In Silico ADMET Prediction PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico ADMET prediction: recent advances, current challenges and future trends -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 7. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]







- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipinski's rule of five Wikipedia [en.wikipedia.org]
- 13. The Importance of Lipinskia Rule of Five in Drug Discovery [lindushealth.com]
- 14. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 15. 3-(Furan-3-yl)phenol | C10H8O2 | CID 83129664 PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Lipinski's Rule of 5 REVIVE [revive.gardp.org]
- 18. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the drug-likeness of 3-(Furan-2-yl)phenol using computational models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6326635#assessing-the-drug-likeness-of-3-furan-2-yl-phenol-using-computational-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com